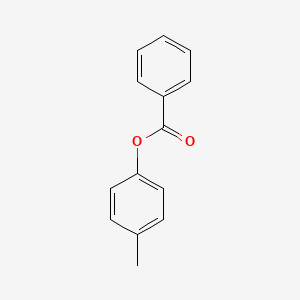

p-Tolyl benzoate

Description

Properties

IUPAC Name |

(4-methylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRZUDIHEZXFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060632 | |

| Record name | p-Tolyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-34-6 | |

| Record name | 4-Methylphenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESOL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRF6AI5R4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

p-Tolyl benzoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of p-Tolyl benzoate, an aromatic ester with significant applications in organic synthesis, materials science, and as an intermediate in the development of pharmaceutical compounds. This guide details its chemical structure, physicochemical properties, reactivity, and established experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound, systematically known as 4-methylphenyl benzoate, is an ester formed from benzoic acid and p-cresol (4-methylphenol).[1] Its structure features a benzoate group attached to a p-tolyl (4-methylphenyl) group through an ester linkage.[1] The dihedral angle between the two aromatic rings is approximately 60.17 degrees.[2][3]

References

An In-depth Technical Guide to the Physical Properties of 4-Methylphenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenyl benzoate, also known as p-tolyl benzoate or p-cresyl benzoate, is an aromatic ester with the chemical formula C₁₄H₁₂O₂.[1][2] It is a solid compound at room temperature. This document provides a comprehensive overview of the key physical and chemical properties of 4-methylphenyl benzoate, along with detailed experimental protocols for its synthesis and the determination of its physical characteristics. The information presented is intended to support research and development activities in chemistry and drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical data for 4-methylphenyl benzoate are summarized in the table below. These properties are crucial for its handling, characterization, and application in various scientific contexts.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |

| Molecular Weight | 212.24 g/mol | [2] |

| CAS Number | 614-34-6 | [1][2] |

| Appearance | White Solid | [4] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 316 °C | [1][3] |

| Density | 1.122 g/cm³ | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Refractive Index | 1.577 | [3] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 4-methylphenyl benzoate.

| Spectrum Type | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.19 (d, J = 7.4 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.4 Hz, 2H), 7.20 (d, J = 8.2 Hz, 2H), 7.08 (d, J = 8.2 Hz, 2H), 2.35 (s, 3H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.3, 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3, 20.8 | [4] |

| Infrared (IR) | The NIST Chemistry WebBook provides reference IR spectra. Key absorptions are expected for C=O (ester) and C-O stretching, as well as aromatic C-H and C=C bands. | [5] |

Experimental Protocols

Synthesis of 4-Methylphenyl Benzoate via Schotten-Baumann Reaction

This protocol describes the synthesis of 4-methylphenyl benzoate from p-cresol and benzoyl chloride. This method is an adaptation of the robust Schotten-Baumann reaction for the esterification of phenols.[6]

Materials:

-

p-Cresol

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Alkaline Solution: In a flask equipped with a magnetic stirrer, dissolve a calculated amount of sodium hydroxide in deionized water.

-

Dissolution of Phenol: To the sodium hydroxide solution, add p-cresol and stir until a clear solution of the corresponding phenoxide is obtained.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Benzoyl Chloride: Add benzoyl chloride dropwise to the cooled solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A white precipitate of 4-methylphenyl benzoate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove unreacted starting materials and sodium benzoate, followed by a wash with a small amount of cold dichloromethane.

-

Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.[6]

Caption: Synthesis and purification workflow for 4-methylphenyl benzoate.

Determination of Physical Properties

The following are general protocols for the characterization of the synthesized 4-methylphenyl benzoate.

1. Melting Point Determination:

-

A small, dry sample of the purified crystals is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

2. Boiling Point Determination (Micro Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is heated in a heating block or oil bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The apparatus is allowed to cool, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

3. Spectroscopic Analysis (NMR and IR):

-

NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a ¹H and ¹³C NMR spectrometer to confirm the chemical structure.

-

IR Spectroscopy: A thin film of the sample (if liquid) or a KBr pellet (if solid) is prepared and analyzed using an FTIR spectrometer to identify functional groups.

References

An In-depth Technical Guide to p-Tolyl Benzoate (CAS 614-34-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-tolyl benzoate (CAS 614-34-6), a versatile aromatic ester. It covers its physicochemical properties, synthesis protocols, key applications, and biological mechanism of action, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound, also known as 4-methylphenyl benzoate or p-cresyl benzoate, is a white crystalline solid.[1][2][3] Its core chemical and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 614-34-6 | [1][4] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][5] |

| Molecular Weight | 212.24 g/mol | [1][5] |

| Melting Point | 70-72 °C | [1][2][6] |

| Boiling Point | 316 °C (estimated) | [1] |

| Appearance | Colorless or white plate-like crystals | [1][3] |

| Solubility | Insoluble in water; soluble in ethanol, methanol, isopropanol, and most perfume oils.[1][4][7] | |

| Vapor Pressure | 0.000407 mmHg at 25°C | [6] |

| LogP | 3.52 | [8] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of a benzoic acid derivative with p-cresol.[5] A common laboratory-scale procedure involves the reaction of benzoyl chloride with the sodium salt of p-cresol.[1][3]

Experimental Protocol: Synthesis from p-Cresol and Benzoyl Chloride

This protocol outlines a standard procedure for the preparation of this compound.

Materials:

-

p-Cresol

-

Sodium hydroxide

-

Benzoyl chloride

-

Solvent (e.g., dichloromethane or toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

Procedure:

-

Preparation of Sodium p-Cresolate:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of p-cresol in a suitable solvent.

-

Slowly add one molar equivalent of aqueous sodium hydroxide solution to the flask while stirring.

-

Continue stirring until the p-cresol has completely reacted to form the sodium salt. The resulting solution is sodium p-cresolate.

-

-

Esterification Reaction:

-

Cool the flask containing the sodium p-cresolate solution in an ice bath.

-

Slowly add one molar equivalent of benzoyl chloride to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 5% HCl) to neutralize any unreacted base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure, crystalline this compound.

-

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis and has been investigated for its potential applications in medicinal chemistry and drug delivery.

-

Organic Synthesis: It is utilized as a starting material for the synthesis of more complex molecules and as a protecting group for alcohols and phenols.[5]

-

Drug Delivery and Prodrugs: The ester linkage in this compound can be enzymatically cleaved in vivo. This property makes it a candidate for use in prodrug design, where the benzoate or p-cresol moiety could be attached to a pharmacologically active agent to improve its pharmacokinetic properties, such as absorption or duration of action.[5] The benzoate portion, for instance, is used in drugs like rizatriptan benzoate to enhance bioavailability.[5]

-

Enzyme Studies: It is employed as a model substrate for studying enzyme-catalyzed ester hydrolysis, providing insights into the mechanisms of esterases.[5]

-

Fragrance and Flavor Industry: this compound is used in the fragrance industry as a fixative and modifier in floral scents.[1][3]

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound in a biological system is its hydrolysis into benzoic acid and p-cresol.[5] This reaction is typically catalyzed by esterase enzymes.[5] The resulting metabolites, benzoic acid and p-cresol, are then further metabolized and excreted. The toxicity profile of this compound is therefore closely related to that of its hydrolysis products.

Hydrolysis of this compound

Caption: Enzymatic hydrolysis of this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the C=O stretch of the ester group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra can be used to confirm the structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons of the benzoate and p-tolyl groups, as well as a singlet for the methyl protons.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound.[9]

For detailed spectra, refer to chemical databases such as ChemicalBook and SpectraBase.[9][10]

Safety Information

This compound is reported to be moderately toxic by ingestion and a skin irritant.[1][3][11] When heated to decomposition, it may emit acrid smoke and irritating fumes.[1][3] Appropriate personal protective equipment should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. This compound CAS#: 614-34-6 [m.chemicalbook.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. This compound | 614-34-6 [chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. This compound | 614-34-6 | Benchchem [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(614-34-6)IR [m.chemicalbook.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of p-Tolyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of p-tolyl benzoate, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, the structural rationale for this behavior, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and to design and execute robust solubility experiments.

Introduction to this compound and its Solubility

This compound (also known as 4-methylphenyl benzoate or p-cresyl benzoate) is an aromatic ester with the chemical formula C₁₄H₁₂O₂.[1][2][3][4][5] It is a white to off-white crystalline solid at room temperature, with a melting point in the range of 70-72 °C.[1][2][4][6] Understanding the solubility of this compound is crucial for its application in areas such as organic synthesis, polymer manufacturing, and as a component in fragrances.[1][2][7]

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a largely non-polar structure due to its two aromatic rings.[7] The ester functional group introduces some polarity, but the hydrophobic nature of the phenyl and tolyl groups dominates its solubility profile.[3] Consequently, it exhibits poor solubility in polar solvents like water and greater solubility in non-polar organic solvents.[1][2][3][7]

Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely available. However, qualitative solubility information has been reported and is summarized in the table below. This information provides a valuable starting point for solvent screening and experimental design.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference(s) |

| Polar Protic | Water | Insoluble (Estimated: 32.35 mg/L @ 25 °C) | [1][2][7][8] |

| Alcohols | Modestly Soluble | [1][2] | |

| Non-Polar | Hexane | More Soluble | [7] |

| Benzene | More Soluble | [7] | |

| Toluene | More Soluble | [7] | |

| Other | Perfume Oils | Miscible | [1][2] |

Experimental Protocol for Determining the Solubility of a Solid Organic Compound

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

The solid compound of interest (solute)

-

The desired organic solvent

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of the solid compound and add it to a vial.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of the Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty vial.

-

Solubility can then be expressed in terms of g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate analytical technique (e.g., HPLC-UV, UV-Vis).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

3.3. Data Reporting

Solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL), along with the specific temperature at which the measurement was made.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be systematically documented in scientific literature, its qualitative solubility profile is consistent with its predominantly non-polar molecular structure. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The detailed protocol and workflow provided in this guide offer a robust framework for conducting such experiments. Future research focused on the systematic measurement of the solubility of this compound in a range of pharmaceutically and industrially relevant solvents would be a valuable contribution to the field.

References

- 1. This compound | 614-34-6 [chemicalbook.com]

- 2. This compound CAS#: 614-34-6 [m.chemicalbook.com]

- 3. This compound | 614-34-6 | Benchchem [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CAS No.614-34-6,this compound Suppliers,MSDS download [lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. para-cresyl benzoate, 614-34-6 [thegoodscentscompany.com]

The Inferred Biological Mechanism of p-Tolyl Benzoate: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the specific mechanism of action of p-tolyl benzoate in biological systems is limited in publicly available scientific literature. This technical guide synthesizes the current understanding, which posits that the biological activity of this compound is primarily mediated through its hydrolysis into its constituent molecules: benzoic acid and p-cresol . The mechanisms detailed herein are therefore inferred from the known biological effects of these hydrolysis products.

Introduction

This compound is an aromatic ester with applications in various industries. Within biological systems, its ester linkage is susceptible to enzymatic hydrolysis by esterases, leading to its breakdown into benzoic acid and p-cresol. The biological impact of this compound is therefore a composite of the individual actions of these two metabolites. This guide provides an in-depth overview of the inferred mechanism of action, focusing on the cellular and molecular targets of its hydrolysis products.

Core Mechanism: Hydrolysis

The initial and rate-limiting step for the biological activity of this compound is its hydrolysis. This reaction is catalyzed by non-specific esterase enzymes present in various tissues and biological fluids.

Biological Activity of Hydrolysis Products

Benzoic Acid: Antimicrobial Action

Benzoic acid is a well-documented antimicrobial agent, particularly effective in acidic environments. Its primary mechanism involves the disruption of microbial cellular integrity and function.

Signaling and Metabolic Interference by Benzoic Acid:

The lipophilic nature of undissociated benzoic acid allows it to passively diffuse across microbial cell membranes. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the intracellular environment. This disruption of intracellular pH inhibits key metabolic enzymes, most notably phosphofructokinase , which is a critical enzyme in the glycolytic pathway. The inhibition of glycolysis severely impairs the microorganism's energy production, leading to growth inhibition.

p-Cresol: Complex and Dose-Dependent Effects

p-Cresol exhibits a more complex and dose-dependent biological profile, with effects on the nervous system, gut microbiome, and cellular signaling pathways.

3.2.1. Neurotoxicity and Dopamine Metabolism:

p-Cresol is a known neurotoxin that can cross the blood-brain barrier. One of its key molecular targets is dopamine β-hydroxylase , an enzyme responsible for the conversion of dopamine to norepinephrine. Inhibition of this enzyme leads to an accumulation of dopamine in certain brain regions, which has been linked to behavioral changes and neurotoxicity[1][2][3].

3.2.2. Oxidative Stress and MAPK/ERK Signaling:

At higher concentrations, p-cresol has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS)[4][5]. This oxidative stress can, in turn, activate various cellular stress-response pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway . The activation of the MAPK/ERK pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis[6][7][8]. Chronic activation of this pathway by toxins like p-cresol can contribute to cellular damage and inflammation.

References

- 1. Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut neurotoxin p-cresol induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]

- 5. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

An In-depth Technical Guide to the Hydrolysis of p-Tolyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the hydrolysis of p-tolyl benzoate, a reaction of significant interest in organic synthesis and medicinal chemistry. The document details the underlying chemical principles, experimental protocols, and kinetic considerations for the conversion of this compound into its constituent molecules: benzoic acid and p-cresol.

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry, involving the cleavage of an ester bond by water. In the case of this compound, this reaction yields a carboxylic acid (benzoic acid) and a phenol (p-cresol), both of which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reaction can be catalyzed by either an acid or a base, with each method offering distinct advantages and mechanistic pathways.[1] Understanding the nuances of these pathways is critical for optimizing reaction conditions and achieving desired product yields.

Reaction Mechanisms

The hydrolysis of this compound can proceed through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process.[2] The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong, non-nucleophilic acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Caption: Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction.[3] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the p-tolyloxide leaving group. The resulting benzoic acid is then deprotonated by the strongly basic p-tolyloxide to form the benzoate salt, driving the reaction to completion. A final acidification step is required to obtain the free benzoic acid.

Caption: Base-Catalyzed Hydrolysis (Saponification) of this compound.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the hydrolysis of this compound under various conditions. It is important to note that these values are representative and can be influenced by specific experimental parameters.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | 1 M H₂SO₄ | 2 M NaOH |

| Temperature | 100°C (reflux) | 80°C |

| Reaction Time | 4-6 hours | 1-2 hours |

| Yield of Benzoic Acid | 75-85% | 90-98% |

| Yield of p-Cresol | 70-80% | 88-95% |

| Rate Constant (k) | Estimated ~1 x 10⁻⁵ L mol⁻¹ s⁻¹ | Estimated ~5 x 10⁻³ L mol⁻¹ s⁻¹ |

| Reaction Order | Second Order | Second Order |

Note: The provided rate constants are estimations based on the hydrolysis of similar substituted phenyl benzoates and are for illustrative purposes. Actual rates will depend on precise experimental conditions.

Experimental Protocols

The following are detailed methodologies for the acid- and base-catalyzed hydrolysis of this compound.

Acid-Catalyzed Hydrolysis of this compound

Materials:

-

This compound

-

1 M Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 23.6 mmol) and 1 M sulfuric acid (50 mL).

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to separate the benzoic acid (as sodium benzoate) into the aqueous layer.

-

Separate the aqueous layer containing sodium benzoate. Acidify this layer with concentrated HCl until no more precipitate forms. Collect the benzoic acid precipitate by vacuum filtration and recrystallize from hot water.

-

The remaining ether layer contains p-cresol. Wash this layer with water (2 x 20 mL) and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield crude p-cresol. Further purification can be achieved by distillation or chromatography.

Base-Catalyzed Hydrolysis (Saponification) of this compound

Materials:

-

This compound

-

2 M Sodium hydroxide (NaOH)

-

3 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 23.6 mmol) in ethanol (20 mL).

-

Add 2 M sodium hydroxide solution (30 mL) to the flask.

-

Attach a reflux condenser and heat the mixture at 80°C for 1-2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Most of the ethanol can be removed using a rotary evaporator.

-

Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with 3 M HCl until the solution is acidic (pH ~2), which will precipitate the benzoic acid.

-

Collect the benzoic acid by vacuum filtration and recrystallize from hot water.[4]

-

To isolate the p-cresol, combine the ether washings from step 6. Wash this organic layer with water (2 x 15 mL) and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether via rotary evaporation to obtain p-cresol.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the hydrolysis of this compound, from the initial reaction to the purification of the final products.

Caption: General experimental workflow for the hydrolysis of this compound.

Conclusion

The hydrolysis of this compound to benzoic acid and p-cresol is a versatile and well-understood organic transformation. The choice between acid- and base-catalyzed methods depends on the desired reaction kinetics and the desired final product form. Base-catalyzed hydrolysis is generally faster and irreversible, leading to higher yields, but requires a final acidification step to recover the benzoic acid.[3] Acid-catalyzed hydrolysis is a reversible equilibrium-driven process. Careful execution of the experimental protocols and purification procedures outlined in this guide will enable researchers to effectively utilize this reaction in their synthetic endeavors.

References

An In-depth Technical Guide on the Electron-Donating Effects of the para-Methyl Group in p-Tolyl Benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the para-methyl group in p-tolyl benzoate. It delves into the underlying principles, presents quantitative data, outlines detailed experimental protocols for characterization and reactivity studies, and provides visualizations to elucidate key concepts. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Theoretical Framework: Understanding the Electron-Donating Nature of the para-Methyl Group

The electronic influence of a substituent on an aromatic ring is a critical determinant of a molecule's reactivity, spectroscopic properties, and biological activity. In the case of this compound, the methyl group at the para position of the phenol-derived ring exerts a net electron-donating effect. This influence is not monolithic but rather a combination of two primary electronic effects: the inductive effect and hyperconjugation.

1.1 The Inductive Effect (+I)

The inductive effect is the transmission of charge through a sigma (σ) bond. Alkyl groups, such as the methyl group, are generally considered to be weakly electron-donating through induction. This is attributed to the lower electronegativity of carbon compared to the sp² hybridized carbons of the benzene ring. This effect results in a slight increase in electron density in the aromatic ring.

1.2 Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital.[1] In the context of the para-methyl group, the electrons in the C-H bonds of the methyl group can overlap with the π-system of the benzene ring. This delocalization of sigma-electrons into the aromatic π-system increases the electron density of the ring, particularly at the ortho and para positions. It is often considered a more significant contributor to the electron-donating character of the methyl group than the inductive effect.[2][3]

1.3 Resonance and its Impact on Reactivity

The combined inductive and hyperconjugative effects of the para-methyl group increase the electron density of the tolyl ring, making it more nucleophilic. This has significant implications for the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions on the tolyl ring. The increased electron density activates the ring, making it more susceptible to attack by electrophiles.[4] The electron donation also directs incoming electrophiles to the ortho and para positions relative to the methyl group.

The following diagram illustrates the interplay of the inductive effect and hyperconjugation in donating electron density to the aromatic ring.

Quantitative Analysis of the Electron-Donating Effect

The electronic effect of the para-methyl group can be quantified using various experimental and spectroscopic techniques. This section presents a summary of these quantitative measures.

2.1 Hammett Substituent Constant (σp)

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative.[5] The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. For the para-methyl group, the Hammett constant (σp) is consistently reported as -0.17 .[2][3] The negative value confirms its electron-donating character.

| Substituent | Hammett Constant (σp) | Electronic Effect | Reference |

| -CH₃ | -0.17 | Electron-Donating | [2][3] |

| -H | 0.00 | Reference | [3] |

| -Cl | +0.23 | Electron-Withdrawing | [2] |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | [2] |

2.2 Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable quantitative data that reflect the electronic environment of the nuclei and functional groups within this compound.

2.2.1 ¹H NMR Spectroscopy

The chemical shifts (δ) in ¹H NMR are sensitive to the electron density around the protons. The electron-donating para-methyl group is expected to slightly shield the aromatic protons on the tolyl ring, leading to upfield shifts compared to unsubstituted phenyl benzoate.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |

| Benzoate (ortho) | 8.19 | d | 7.4 | [6] |

| Benzoate (para) | 7.60 | t | 7.4 | [6] |

| Benzoate (meta) | 7.48 | t | 7.4 | [6] |

| Tolyl (ortho to -O-) | 7.20 | d | 8.2 | [6] |

| Tolyl (meta to -O-) | 7.08 | d | 8.2 | [6] |

| Methyl (-CH₃) | 2.35 | s | - | [6] |

2.2.2 ¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also influenced by the electronic environment. Increased electron density from the methyl group will cause an upfield shift (lower ppm) for the carbons in the tolyl ring, particularly the ipso-carbon and the ortho and para carbons relative to the methyl group.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Carbonyl (C=O) | 165.3 | [6] |

| Tolyl (C-O) | 148.6 | [6] |

| Tolyl (C-CH₃) | 135.4 | [6] |

| Benzoate (para) | 133.4 | [6] |

| Benzoate (ipso) | 130.1 | [6] |

| Tolyl (meta to -O-) | 129.9 | [6] |

| Benzoate (ortho) | 129.6 | [6] |

| Benzoate (meta) | 128.5 | [6] |

| Tolyl (ortho to -O-) | 121.3 | [6] |

| Methyl (-CH₃) | 20.8 | [6] |

2.2.3 Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the aromatic rings. The position of the carbonyl (C=O) stretch can be subtly influenced by substituents.

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Reference |

| Aromatic C-H Stretch | 3100-3000 | Medium | [7] |

| Aliphatic C-H Stretch (-CH₃) | 3000-2850 | Medium | [7] |

| Ester C=O Stretch | ~1735 | Strong | [8] |

| Aromatic C=C Stretch | 1600-1450 | Medium | [7] |

| C-O Stretch | 1300-1000 | Strong | [9] |

| para-disubstituted C-H bend | 860-800 | Strong | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the quantitative measurement of its hydrolysis rate, which is a common method for determining Hammett constants.

3.1 Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from the general Schotten-Baumann procedure for the synthesis of phenyl benzoate.[10]

Materials:

-

p-cresol

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Conical flask (100 mL) with stopper

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a 100 mL conical flask, dissolve 5.41 g (50 mmol) of p-cresol in 60 mL of 10% aqueous NaOH solution.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add 7.03 g (5.8 mL, 50 mmol) of benzoyl chloride to the solution over 10-15 minutes.

-

Stopper the flask and shake it vigorously for 15-20 minutes. Ensure to vent the flask periodically to release any pressure buildup.

-

Continue stirring for an additional 30 minutes. A white precipitate of this compound should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from ethanol.

-

Dry the purified crystals in a vacuum oven.

-

Determine the melting point (literature: 70-72 °C) and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.[11]

The following diagram illustrates the workflow for the synthesis and purification of this compound.

3.2 Kinetic Measurement of Alkaline Hydrolysis for Hammett Plot

This protocol describes the determination of the second-order rate constant for the alkaline hydrolysis of this compound. This data can be used in a Hammett plot to determine the reaction constant (ρ).

Materials:

-

This compound and other substituted benzoate esters

-

Ethanol (spectroscopic grade)

-

Sodium hydroxide (standardized solution, e.g., 0.1 M)

-

Deionized water

Equipment:

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Prepare stock solutions of this compound and other substituted esters in ethanol (e.g., 1 x 10⁻³ M).

-

Prepare a stock solution of aqueous NaOH (e.g., 0.1 M).

-

Set the UV-Vis spectrophotometer to a fixed wavelength where the product phenoxide ion absorbs strongly (e.g., for the hydrolysis of p-nitrophenyl benzoate, this is around 400 nm). For p-cresolate, the absorption maximum will need to be determined.

-

Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).

-

In a quartz cuvette, pipette a known volume of the ester stock solution and ethanol to achieve the desired final concentration (e.g., 5 x 10⁻⁵ M) in the reaction mixture.

-

To initiate the reaction, add a known volume of the NaOH stock solution to the cuvette to achieve a concentration that is in large excess (at least 10-fold) compared to the ester concentration (e.g., 0.01 M). This ensures pseudo-first-order kinetics.

-

Immediately start recording the absorbance at the chosen wavelength as a function of time.

-

Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable maximum).

-

The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

-

The second-order rate constant (k) is calculated by dividing k_obs by the concentration of NaOH.

-

Repeat the experiment with other meta- and para-substituted benzoate esters to generate data for a Hammett plot (log(k/k₀) vs. σ), where k₀ is the rate constant for the unsubstituted ester.

The following diagram outlines the logical flow of a Hammett analysis.

Conclusion

References

- 1. sites.msudenver.edu [sites.msudenver.edu]

- 2. web.viu.ca [web.viu.ca]

- 3. Hammett substituent constants [stenutz.eu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. scribd.com [scribd.com]

- 11. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Potential Research Applications of p-Tolyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl benzoate, also known as 4-methylphenyl benzoate, is an aromatic ester with the chemical formula C₁₄H₁₂O₂. It is synthesized from the esterification of benzoic acid and p-cresol. This white crystalline solid possesses a faint, sweet, and floral odor.[1] Structurally, it features a benzoate group attached to a p-tolyl (4-methylphenyl) group. This seemingly simple molecule holds significant potential across various scientific disciplines, from organic synthesis to medicinal chemistry and materials science. Its utility stems from its unique combination of chemical stability, hydrophobicity, and the biological activity of its constituent parts upon hydrolysis.

This technical guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its synthesis, biological activities, and use in materials science. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its exploration in a research setting.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, purification, and application in various experimental setups.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methylphenyl benzoate | [2] |

| Synonyms | p-Cresyl benzoate, Benzoic acid, 4-methylphenyl ester | [2] |

| CAS Number | 614-34-6 | [3] |

| Molecular Formula | C₁₄H₁₂O₂ | [2][3] |

| Molecular Weight | 212.24 g/mol | [2][3] |

| Appearance | Colorless or white plate-like crystals | [1] |

| Melting Point | 70-72 °C | [3] |

| Boiling Point | 316 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and most perfume oils. | [1] |

| ¹H NMR (CDCl₃) | δ 8.18 (d, 2H), 7.62 (t, 1H), 7.49 (t, 2H), 7.23 (d, 2H), 7.14 (d, 2H), 2.39 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 165.4, 150.8, 137.9, 133.4, 130.1, 129.8, 129.6, 128.5, 121.5, 21.0 | |

| IR (KBr, cm⁻¹) | 1735 (C=O stretch), 1270 (C-O stretch), 1210, 1060, 800 | [4] |

| Mass Spectrum (EI, m/z) | 212 (M+), 105 (base peak), 77 | [2] |

Synthesis and Purification

This compound is most commonly synthesized via the esterification of p-cresol with benzoyl chloride. The Schotten-Baumann reaction is a widely used method for this transformation, offering good yields and relatively simple work-up procedures.

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

-

p-Cresol (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-cresol (1.0 eq) in dichloromethane.

-

Add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Ice bath

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.

-

Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Workflow Diagrams

Caption: Synthesis and purification workflow for this compound.

Potential Research Applications

Antimicrobial and Pesticidal Activity

This compound has demonstrated moderate antimicrobial and notable pesticidal properties. Its mechanism of action is likely due to its hydrolysis into benzoic acid and p-cresol, both of which are known antimicrobial agents.

Antimicrobial Activity: Studies have shown that this compound exhibits inhibitory effects against various pathogenic microbes.[5] The minimum inhibitory concentrations (MICs) against common bacterial and fungal strains are summarized in Table 2.

| Microorganism | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 50 - 100 | [5] |

| Candida albicans | 50 - 100 | [5] |

Pesticidal Activity: this compound has shown promise as a larvicidal agent against mosquito larvae.[5] This suggests its potential as a lead compound for the development of novel pesticides.

| Organism | Concentration | Effect | Reference(s) |

| Mosquito larvae | 10 mg/L | >90% mortality | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) A standard broth microdilution method can be used to determine the MIC of this compound against various microorganisms.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions for the test microorganism.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Drug Development and Delivery

The ester linkage in this compound makes it an attractive candidate for prodrug design. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active drug.

Prodrug Strategy: The p-cresyl ester moiety can be used to mask a carboxylic acid group in a parent drug, thereby increasing its lipophilicity and potentially enhancing its oral bioavailability. Upon absorption, endogenous esterases can hydrolyze the ester bond, releasing the active drug.

References

- 1. Separation of o-Tolyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

p-Tolyl Benzoate: A Versatile Model Compound for In-Depth Ester Hydrolysis Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolyl benzoate, an aromatic ester, serves as an exemplary model compound for investigating the kinetics, mechanisms, and influencing factors of ester hydrolysis. Its well-defined structure, featuring a benzoate moiety and a p-tolyl group, allows for systematic studies of electronic and steric effects on reaction rates. This technical guide provides a comprehensive overview of the use of this compound in ester hydrolysis research, detailing experimental protocols, presenting quantitative data, and illustrating key concepts with mechanistic diagrams. This information is crucial for researchers in organic chemistry, biochemistry, and pharmaceutical sciences, particularly in the context of drug design and development where esterase-mediated prodrug activation is a key consideration.[1]

Chemical and Physical Properties

This compound, also known as 4-methylphenyl benzoate, is a white crystalline solid with a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol .[1] It is generally insoluble in water but soluble in common organic solvents. The presence of the electron-donating methyl group on the phenyl ring influences its electronic properties and susceptibility to hydrolysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of benzoic acid with p-cresol. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzoic acid

-

p-Cresol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzoic acid and a slight excess of p-cresol in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted benzoic acid), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

-

Characterize the purified product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Hydrolysis of this compound: A Kinetic Perspective

The hydrolysis of this compound, the cleavage of the ester bond to yield benzoic acid and p-cresol, can be catalyzed by acids, bases, or enzymes. Studying the kinetics of these reactions provides valuable insights into the reaction mechanisms and the factors that govern reaction rates.

Base-Catalyzed Hydrolysis (Saponification)

The alkaline hydrolysis of esters, also known as saponification, is a well-studied reaction that proceeds via a nucleophilic acyl substitution mechanism.[2] The reaction is effectively irreversible as the carboxylic acid product is deprotonated in the basic medium to form a carboxylate salt.[3]

Mechanism of Base-Catalyzed Hydrolysis:

The reaction proceeds through a two-step nucleophilic addition-elimination mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of the p-cresoxide leaving group, which is subsequently protonated by the newly formed benzoic acid.

Figure 1: Mechanism of base-catalyzed hydrolysis of this compound.

Quantitative Data:

The rate of alkaline hydrolysis is influenced by the substituents on both the acyl and the aryl groups. The second-order rate constants for the alkaline hydrolysis of a series of substituted phenyl benzoates have been determined. For this compound, the electron-donating methyl group on the phenol ring is expected to decrease the rate of hydrolysis compared to unsubstituted phenyl benzoate due to a less favorable leaving group. While specific kinetic data for this compound under various conditions can be found in the literature, one study reports the observed log of the base-catalyzed hydrolysis rate constant (log k_obs) in 33% acetonitrile-water at 25°C.

| Compound | Substituent on Phenol | log k_obs (M⁻¹s⁻¹) |

| Phenyl benzoate | H | - |

| This compound | p-CH₃ | - |

| p-Chlorophenyl benzoate | p-Cl | - |

| m-Nitrophenyl benzoate | m-NO₂ | - |

| p-Nitrophenyl benzoate | p-NO₂ | - |

| Note: Specific values for log k_obs were not explicitly found in the provided search results for all compounds in this table, but the relative reactivity trends are well-established. One study did report a mean rho (ρ) value of 2.021 for the alkaline hydrolysis of acyl-substituted phenyl benzoates in 33% acetonitrile-water at 25°C, indicating a significant sensitivity to substituent effects.[4] |

Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and is an equilibrium process.[2][5] The reaction is driven to completion by using a large excess of water.

Mechanism of Acid-Catalyzed Hydrolysis:

The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol (p-cresol) is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid (benzoic acid).[3][5]

Figure 2: Mechanism of acid-catalyzed hydrolysis of this compound.

Quantitative Data:

Quantitative data for the acid-catalyzed hydrolysis of this compound is less commonly reported than for base-catalyzed hydrolysis. The rate is generally slower than base-catalyzed hydrolysis. The electron-donating methyl group on the p-tolyl ring is expected to have a smaller effect on the rate of acid-catalyzed hydrolysis compared to base-catalyzed hydrolysis.

Enzyme-Catalyzed Hydrolysis

Esterases, such as lipases and carboxylesterases, are enzymes that catalyze the hydrolysis of ester bonds. These enzymes are of significant interest in drug development, as they can be responsible for the activation of ester-containing prodrugs. This compound can serve as a model substrate to study the kinetics and specificity of these enzymes.[1]

Mechanism of Enzyme-Catalyzed Hydrolysis:

The catalytic mechanism of many esterases involves a catalytic triad of amino acid residues in the active site, typically serine, histidine, and aspartate or glutamate. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (p-cresol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid (benzoic acid) and regenerate the free enzyme.[6]

Figure 3: Simplified workflow of enzyme-catalyzed hydrolysis of this compound.

Quantitative Data:

The kinetic parameters for enzyme-catalyzed hydrolysis, such as the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat), can be determined by measuring the initial reaction rates at various substrate concentrations. These parameters provide information about the enzyme's affinity for the substrate and its catalytic efficiency. While specific Kₘ and k_cat values for this compound with particular esterases would require dedicated experimental studies, it is a suitable substrate for such investigations.

Experimental Protocols for Kinetic Studies

The kinetics of this compound hydrolysis can be monitored using various analytical techniques, with UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) being the most common.

Experimental Workflow for a Kinetic Study

Figure 4: General experimental workflow for a kinetic study of this compound hydrolysis.

Protocol for UV-Vis Spectrophotometric Monitoring

This method is suitable when either the reactant or a product has a distinct UV-Vis absorbance that changes as the reaction progresses. For the hydrolysis of this compound, the formation of p-cresol can be monitored.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Thermostatted cuvette holder

-

Stock solution of this compound in a suitable solvent (e.g., acetonitrile)

-

Buffer, acid, or base solution of the desired concentration

Procedure:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of p-cresol under the reaction conditions.

-

Pipette the buffer, acid, or base solution into a quartz cuvette and place it in the thermostatted holder to equilibrate to the desired temperature.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette.

-

Immediately start recording the absorbance at the chosen wavelength as a function of time.

-

Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.

-

The concentration of p-cresol at each time point can be calculated using a previously determined molar extinction coefficient (ε) via the Beer-Lambert law (A = εcl).

Protocol for HPLC Analysis

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, allowing for the direct measurement of the decrease in this compound concentration and the increase in the concentrations of benzoic acid and p-cresol.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV detector)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like phosphoric or formic acid)

-

Reaction aliquots quenched at different time points (e.g., by adding a small amount of acid to stop a base-catalyzed reaction)

Procedure:

-

Develop an HPLC method that provides good separation of this compound, benzoic acid, and p-cresol.

-

Prepare a series of standard solutions of known concentrations for each of the three compounds to generate calibration curves.

-

Inject the quenched reaction aliquots into the HPLC system.

-

Record the chromatograms and determine the peak areas for each compound.

-

Use the calibration curves to calculate the concentration of each compound in the aliquots at different time points.

Applications in Drug Development

The study of this compound hydrolysis serves as a valuable model for understanding the behavior of ester-containing drugs and prodrugs in biological systems. Many drugs are designed as ester prodrugs to improve their pharmacokinetic properties, such as absorption, distribution, and bioavailability. These prodrugs are inactive and are converted to the active drug by the action of esterases in the body. By studying the hydrolysis of a model compound like this compound, researchers can:

-

Predict the metabolic fate of ester-containing drugs: Understanding the factors that influence the rate of hydrolysis can help in designing prodrugs with desired activation rates.

-

Screen for enzyme inhibitors or activators: this compound can be used as a substrate in high-throughput screening assays to identify compounds that modulate the activity of esterases.

-

Elucidate the mechanism of action of esterases: Detailed kinetic and mechanistic studies with model compounds contribute to a fundamental understanding of enzyme function.

Conclusion

This compound is a highly effective and versatile model compound for the comprehensive study of ester hydrolysis. Its straightforward synthesis, well-defined structure, and susceptibility to acid-, base-, and enzyme-catalyzed cleavage make it an ideal tool for researchers in various scientific disciplines. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research in this important area, with potential applications ranging from fundamental organic chemistry to the rational design of new therapeutic agents.

References

- 1. This compound | 614-34-6 | Benchchem [benchchem.com]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis of p-Tolyl Benzoate: Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of p-tolyl benzoate, an aromatic ester of significant interest in organic synthesis and as an intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthesis route detailed is the Schotten-Baumann reaction of p-cresol with benzoyl chloride. An alternative zinc-catalyzed method is also presented. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies, data presentation, and visualizations to ensure reproducible and efficient synthesis.

Introduction

This compound (4-methylphenyl benzoate) is an aromatic ester synthesized from p-cresol and a benzoic acid derivative, typically benzoyl chloride.[1] The ester linkage and the aromatic rings confer specific chemical properties that make it a valuable building block in organic chemistry. The synthesis is a classic example of nucleophilic acyl substitution. The Schotten-Baumann reaction, which employs a base like sodium hydroxide, is a common and effective method for this transformation.[2][3] This reaction proceeds by converting the phenol into a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.[4] An alternative, solvent-free approach utilizing a zinc catalyst has also been reported, offering a greener and potentially more efficient synthetic route.[5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1][6] |

| Molecular Weight | 212.24 g/mol | [1][6] |

| Appearance | Colorless to white crystalline solid | [6] |

| Melting Point | 72 °C | [6] |

| Boiling Point | 316 °C | [6] |

| Solubility | Insoluble in water; soluble in non-polar solvents. | [7] |

| ¹H NMR (CDCl₃) | See Table 3 for detailed assignments | |

| ¹³C NMR (CDCl₃) | See Table 4 for detailed assignments | |

| IR Spectrum (KBr) | See Table 5 for key absorption bands | [8] |

Table 2: Comparison of Synthesis Protocols

| Parameter | Protocol 1: Schotten-Baumann Reaction | Protocol 2: Zinc-Catalyzed Reaction |

| Catalyst/Base | 10% Sodium Hydroxide | Zinc dust |

| Solvent | Water (and organic solvent for work-up) | Solvent-free |

| Reaction Time | ~15-30 minutes | Not specified |

| Temperature | Room temperature (with cooling) | 25 °C |

| Typical Yield | High (specific yield not reported) | Excellent (up to 95%)[5] |

| Work-up | Filtration, washing, recrystallization | Catalyst recovery and recycling |

Experimental Protocols

Safety Precautions: Benzoyl chloride is a lachrymatory agent and should be handled in a fume hood. p-Cresol and sodium hydroxide are corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from the general procedure for the benzoylation of phenols.[9]

Materials:

-

p-Cresol

-

Benzoyl chloride

-

10% (w/v) Sodium hydroxide solution

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Equipment:

-

Erlenmeyer flask (125 mL) with a stopper

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Pipettes

-

Beakers

-

Büchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve a specific amount of p-cresol in 15 mL of 10% sodium hydroxide solution.

-

Cool the flask in an ice bath.

-

Slowly add a molar excess of benzoyl chloride to the solution while stirring vigorously. The addition should be done portion-wise over approximately 10-15 minutes.

-

After the addition is complete, stopper the flask and continue to stir vigorously for an additional 15 minutes. The disappearance of the pungent smell of benzoyl chloride indicates the completion of the reaction.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-